N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
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Overview
Description
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide is a natural glutarimide alkaloid isolated from several plants of the genus Croton, including Croton cuneatus Klotzsch . This compound has been traditionally used by Amazonian natives in anti-inflammatory and analgesic medicines . The structure of julocrotine was first proposed in 1960 and confirmed in 2008 by X-ray analysis . It has shown significant biological activities, including inhibition of the protozoan Leishmania amazonensis, which causes cutaneous leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide can be synthesized through a straightforward total synthesis starting from L-glutamic acid . The chiral-pool approach yields the desired optically active natural product in 41% overall yield . Another efficient method involves synthesizing julocrotine in three steps from Cbz-glutamine, achieving a 51% overall yield . The steps include cyclization, N-alkylation, and removal of the protecting group followed by acylation with (S)-2-methylbutanoic acid .
Industrial Production Methods: Industrial production methods for julocrotine are not well-documented, likely due to the compound’s specific applications in research and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial production if necessary
Properties
CAS No. |
492-87-5 |
---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-N-[(3S)-2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22)/t13-,15-/m0/s1 |
InChI Key |
ASALPLLZVFIFMF-ZFWWWQNUSA-N |
SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@H]1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Julocrotine; Julocrotonine; Julocrotine, (-)-; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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